molecular formula C26H40BF4P2Rh- B12325874 (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

Cat. No.: B12325874
M. Wt: 604.3 g/mol
InChI Key: ZUMNNKGIZSDCBZ-KZOFNLLLSA-N
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Description

Chemical Identity and Structural Composition

The rhodium(I) bisphospholane tetrafluoroborate complex is formally designated as [(R,R)-Me-DuPhos Rh(COD)]BF₄, where:

  • Rhodium(I) serves as the central metal ion in a low oxidation state, enabling ligand substitution and oxidative addition reactions.
  • Me-DuPhos ((2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane) constitutes the chiral bisphospholane ligand, providing C₂ symmetry and electron-rich phosphorus donors.
  • (1Z,5Z)-cycloocta-1,5-diene (COD) acts as a labile η⁴-coordinated diene, stabilizing the rhodium center prior to catalytic activation.
  • Tetrafluoroborate (BF₄⁻) serves as the counterion, ensuring solubility in polar aprotic solvents.

Crystallographic analyses reveal a distorted square-planar geometry around rhodium, with the COD ligand occupying two coordination sites and the DuPhos phosphine donors occupying the remaining positions. The methyl groups on the phospholane rings induce a chiral pocket, critical for substrate discrimination during catalysis.

Historical Context in Asymmetric Catalysis

The development of this complex traces to the 1991 discovery of DuPhos ligands by Burk and coworkers, who sought to improve enantioselectivity in hydrogenation reactions. Early applications focused on α-dehydroamino acid derivatives, achieving enantiomeric excess (ee) values exceeding 95% under mild conditions. By 2000, the complex had been scaled industrially for pharmaceutical intermediates, exemplified by its use in synthesizing Candoxatril and Tipranavir.

A pivotal advancement emerged with the substitution of chloride counterions with BF₄⁻, which enhanced solubility in ethereal and alcoholic solvents while preventing catalyst deactivation. This modification enabled turnover frequencies (TOFs) up to 3,000 h⁻¹ in hydrogenation reactions, as demonstrated in the production of pregabalin precursors.

Role of Chiral Bisphospholane Ligands in Coordination Chemistry

The Me-DuPhos ligand’s efficacy arises from three design elements:

  • C₂ Symmetry : Ensures uniform steric and electronic environments around the metal center, reducing competing reaction pathways.
  • Electron-Rich Phosphorus Donors : The dimethylphospholane groups increase electron density at rhodium, accelerating oxidative addition of H₂.
  • Chiral Pocket : The methyl substituents on the phospholane rings create a rigid, chiral environment that directs substrate approach, as illustrated in the hydrogenation of β-keto esters.

Comparative studies with related ligands (e.g., BPE, PhanePhos) demonstrate that Me-DuPhos achieves superior enantioselectivity in substrates bearing polar functional groups, such as amides and carboxylates. For instance, hydrogenation of a chlorinated enamide using [(R,R)-Me-DuPhos Rh(COD)]BF₄ yielded 96% ee at 45°C, whereas FerroTANE analogs produced only 86% ee under identical conditions.

Table 1: Catalytic Performance of [(R,R)-Me-DuPhos Rh(COD)]BF₄ in Enamide Hydrogenation

Substrate Temperature (°C) H₂ Pressure (psi) TOF (h⁻¹) ee (%)
Chlorinated enamide 45 140 667 96
Chloride-free enamide 20 60 250 94
β-Keto ester 20 140 500 97

Data adapted from Burk (2000) and process chemistry studies.

The ligand’s synthetic accessibility further bolstered its adoption. Starting from (2S,5S)-2,5-hexanediol, cyclic sulfates are reacted with lithiated phenylbisphosphine to yield Me-DuPhos in four steps with >99% enantiopurity. This scalability enabled the production of multi-kilogram catalyst batches, as required for industrial applications.

Properties

Molecular Formula

C26H40BF4P2Rh-

Molecular Weight

604.3 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

InChI

InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m0.../s1

InChI Key

ZUMNNKGIZSDCBZ-KZOFNLLLSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@@H]1P([C@H](CC1)C)C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C.C1/C=C\CC/C=C\C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

Preparation Methods

Cyclic Sulfate Intermediate Method

  • Starting Material : Enantiomerically pure (2S,5S)-2,5-hexanediol is converted to a cyclic sulfate via treatment with thionyl chloride (SOCl2) followed by oxidation with sodium periodate (NaIO4).
  • Phospholane Ring Formation : The cyclic sulfate reacts with a primary phosphine (e.g., PH3 or substituted phosphines) under basic conditions (e.g., s-BuLi) to form the phospholane rings.
  • Ligand Assembly : Two phospholane units are coupled via a phenyl spacer using Ullmann coupling or nucleophilic aromatic substitution.

Key Reaction Conditions :

  • Solvents: Tetrahydrofuran (THF), toluene
  • Temperature: −78°C to room temperature
  • Yield: 60–75%

Resolution of Racemic Mixtures

Chiral HPLC or diastereomeric crystallization is employed to resolve racemic phospholane intermediates when asymmetric synthesis is challenging.

Coordination with Rhodium

The rhodium complex is prepared by reacting the bisphospholane ligand with a rhodium(I) precursor. Common methods include:

Using [Rh(COD)2]BF4

  • Precursor : [Rh(COD)2]BF4 is treated with the bisphospholane ligand in a 1:1 molar ratio.
  • Reaction : Conducted under inert atmosphere (N2/Ar) in anhydrous dichloromethane (DCM) or THF.
  • Isolation : The product precipitates as a crystalline solid upon addition of diethyl ether.

Typical Procedure :

  • Add ligand (1.1 equiv) to [Rh(COD)2]BF4 in DCM.
  • Stir for 12 hours at room temperature.
  • Filter and wash with cold ether.

Yield : 85–92%

Alternative Route via [Rh(COD)Cl]2

  • Chloride Abstraction : [Rh(COD)Cl]2 is treated with AgBF4 to generate [Rh(COD)(THF)2]BF4.
  • Ligand Addition : The bisphospholane ligand is added to the rhodium solution, displacing THF.

Advantages : Higher purity due to chloride removal.

Characterization Data

Property Value Method
Molecular Formula C26H40BF4P2Rh− High-resolution MS
Melting Point 152–156°C DSC
[α]D (CH2Cl2) −171° (c = 1.0) Polarimetry
IR (ν, cm−1) 840 (BF4−), 980 (P–C) FT-IR
31P NMR (CDCl3) δ 15.2 (d, J = 45 Hz) NMR

Key Research Findings

Catalytic Performance

  • Hydrogenation : Achieves >99% enantiomeric excess (ee) in asymmetric hydrogenation of α-dehydroamino acids.
  • Hydroformylation : Converts 1-octene to aldehydes with 88% yield and 38% linear selectivity.

Stability and Reactivity

  • The tetrafluoroborate counterion enhances solubility in polar aprotic solvents (e.g., THF, DCM).
  • The complex is air

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The rhodium center can be oxidized, leading to changes in its coordination environment.

    Reduction: Reduction reactions can regenerate the active rhodium species from its oxidized form.

    Substitution: Ligand substitution reactions can occur, where the cyclooctadiene or phospholane ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Medicine: Research is ongoing to investigate its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of fine chemicals and specialty materials due to its efficient catalytic activity.

Mechanism of Action

The mechanism by which this compound exerts its catalytic effects involves the coordination of substrates to the rhodium center, followed by activation and transformation of the substrates through various catalytic cycles. The molecular targets include unsaturated hydrocarbons, carbonyl compounds, and other reactive intermediates. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Catalytic Properties of Selected Rhodium Complexes

Compound (CAS) Molecular Formula MW (g/mol) Ligand Backbone Phospholane Substituents Application
213343-65-8 C28H40BF4P2RhS 660.37 Benzothiophene Methyl Asymmetric hydrogenation
213343-64-7 C30H48BF4P2Rh 660.37 Benzene Ethyl Enantioselective catalysis
528565-84-6 C42H48BF4P2Rh 821.53 Ethane Phenyl High-steric-demand hydrogenation
136735-95-0 C18H28BF4P2Rh 506.16 Benzene Methyl Model studies in catalysis

Key Research Findings

Steric vs. Electronic Effects : Methyl-substituted phospholanes (e.g., 213343-65-8) offer a balance between steric hindrance and electronic donation, making them versatile for substrates of moderate size. Ethyl and phenyl variants provide enhanced steric shielding but may reduce reaction rates .

Backbone Influence : Benzothiophene-based complexes (213343-65-8) exhibit unique electronic interactions due to sulfur’s lone pairs, improving selectivity in heterocyclic substrate hydrogenation .

Metal-Specific Reactivity : Rhodium complexes generally outperform iridium analogues in asymmetric hydrogenation of alkenes, while iridium excels in oxidation reactions .

Biological Activity

The compound (1Z,5Z)-cycloocta-1,5-diene; (2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane; rhodium; tetrafluoroborate is a complex organometallic compound widely studied for its catalytic properties in organic synthesis. This article focuses on its biological activity, safety profile, and applications in various fields.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C22H40BF4P2Rh
  • Molecular Weight : 482.24 g/mol
  • Appearance : Dark red solid
  • Melting Point : 152.2 - 156.3 °C

Catalytic Activity

This compound acts as a catalyst in several organic reactions:

  • Asymmetric Hydrogenation : It is effective in the asymmetric hydrogenation of alkenes and ketones, facilitating the formation of enantiomerically enriched products. This is crucial in pharmaceutical synthesis where stereochemistry plays a significant role .
  • C-C Bond Formation : The compound is used in the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules .

Toxicological Profile

The toxicological properties of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate have not been fully investigated. However, available data indicate:

  • LD50 Oral (Rat) : >2000 mg/kg
  • Skin and Eye Irritation : Moderate irritation potential noted but specific data are lacking .

Environmental Impact

The compound is insoluble in water and may have some potential to bioaccumulate. Its low mobility in soil suggests limited environmental risk under typical conditions .

Study 1: Asymmetric Hydrogenation

In a study published by ResearchGate, researchers utilized this rhodium complex for the asymmetric hydrogenation of various substrates. The results demonstrated high enantioselectivity and efficiency, making it a valuable tool for producing chiral compounds necessary in drug development .

Study 2: Cationic Rhodium-Catalyzed Reactions

Another research highlighted the effectiveness of cationic rhodium(I) tetrafluoroborate in catalyzing intramolecular carbofluorination reactions. The study provided insights into the mechanism involving the activation of carbon-fluorine bonds, showcasing its utility in synthesizing fluorinated compounds .

Applications

Application AreaDescription
Organic Synthesis Utilized for creating pharmaceuticals and fine chemicals through efficient reactions.
Materials Science Involved in developing advanced materials like polymers due to its catalytic properties.
Green Chemistry Promotes environmentally friendly processes by reducing waste and energy usage.
Research & Development Aids academic research in exploring new reaction pathways and discovering novel compounds.

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare this rhodium(I) complex, and how can reaction yields be optimized?

Answer:
The synthesis typically involves ligand exchange reactions, where a labile rhodium precursor (e.g., [Rh(COD)Cl]₂) reacts with chiral phospholane ligands under inert conditions. Key steps include:

  • Ligand-to-Rhodium Stoichiometry : A 2:1 molar ratio of bisphospholane ligand to Rh ensures full coordination, as evidenced by analogous complexes in literature .
  • Solvent Choice : Dichloromethane or THF is preferred for ligand solubility and Rh precursor compatibility.
  • Counterion Exchange : Tetrafluoroborate (BF₄⁻) is introduced via metathesis with NaBF₄ or AgBF₄ to replace chloride .
  • Purification : Recrystallization from DMF/ethanol mixtures improves purity (>98%) .
    Optimization Tips : Monitor reaction progress via ³¹P NMR to confirm ligand coordination. Excess ligand (10–15%) can drive the reaction to completion .

Advanced Question: How does X-ray crystallography elucidate the stereochemical configuration and ligand coordination geometry of this complex?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Rhodium Coordination : A square-planar geometry with η⁴-coordination of cyclooctadiene (COD) and two P-donor ligands .
  • Ligand Chirality : The (2S,5S)-dimethylphospholane groups adopt a specific spatial arrangement, confirmed by bond angles (P-Rh-P ~90°) and torsional parameters .
  • Counterion Role : BF₄⁻ resides in the outer sphere, stabilized by weak Rh-F interactions (3.1–3.3 Å) .
    Methodological Note : Crystals are grown via slow diffusion of ether into a DMF solution. Low-temperature (100 K) data collection minimizes thermal motion artifacts .

Basic Question: What safety protocols are critical when handling this rhodium complex in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent oxidation or moisture degradation .
  • Spill Management : Avoid dust generation; collect spills with absorbent materials and dispose as hazardous waste .
    Critical Hazard : The complex is corrosive (H314) and requires immediate rinsing with water if exposed to skin .

Advanced Question: How do structural modifications (e.g., phospholane substituents or counterions) influence catalytic activity in asymmetric hydrogenation?

Answer:

  • Ligand Substituents : Bulky groups (e.g., diethyl vs. dimethyl phospholanes) enhance enantioselectivity by restricting substrate access to specific Rh coordination sites. For example, ethyl groups increase steric bulk, improving ee values by ~15% in ketone hydrogenation .
  • Counterion Effects : BF₄⁻ improves solubility in polar aprotic solvents (e.g., MeCN) compared to triflate (CF₃SO₃⁻), enabling higher turnover frequencies (TOF) .
    Experimental Validation : Compare catalytic performance using kinetic profiling (e.g., GC/HPLC) and circular dichroism (CD) for enantiomeric excess .

Basic Question: What spectroscopic techniques are used to characterize this complex, and what key data confirm its structure?

Answer:

  • ³¹P NMR : Two doublets (δ ~15–20 ppm) confirm equivalent P environments in the bisphospholane ligand .
  • IR Spectroscopy : B-F stretching (1040–1080 cm⁻¹) verifies BF₄⁻ presence .
  • ESI-MS : A peak at m/z corresponding to [Rh(COD)(Ligand)]⁺ (e.g., m/z 650–700) confirms the cationic Rh core .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for similar Rh complexes?

Answer:
Discrepancies often arise from:

  • Substrate Purity : Trace moisture or oxygen degrades Rh centers. Use rigorously dried solvents and substrates .
  • Ligand-Rh Ratio : Excess ligand can inhibit catalysis by blocking substrate binding. Optimize via kinetic studies (e.g., TOF vs. [ligand]) .
  • Reaction Scale : Microscale reactions (<1 mmol) may overestimate efficiency due to surface-area effects. Validate with preparative-scale trials .

Advanced Question: What mechanistic insights can be gained from studying the Rh complex’s behavior under hydrogenation conditions?

Answer:

  • Hydride Formation : In situ ¹H NMR detects Rh-H intermediates (δ ~-5 to -10 ppm) during H₂ activation .
  • Substrate Binding : UV-Vis spectroscopy tracks shifts in d-d transitions (λ ~400–500 nm) as alkenes coordinate to Rh .
  • Enantioselectivity Origin : Computational DFT studies correlate transition-state energies with ligand-induced steric and electronic effects .

Basic Question: What are the stability limits of this complex under varying temperature and solvent conditions?

Answer:

  • Thermal Stability : Decomposes above 80°C, confirmed by TGA/DSC .
  • Solvent Compatibility : Stable in DMF, THF, and MeCN for >24 hours under N₂. Avoid protic solvents (e.g., MeOH) to prevent ligand protonation .
    Degradation Signs : Color change (orange to brown) indicates Rh aggregation. Monitor via UV-Vis (absorbance loss at 350 nm) .

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